Pyrazolo[1,5-a]pyridin-2-ylmethanol
Overview
Description
Pyrazolo[1,5-a]pyridin-2-ylmethanol is a type of aromatic heterocyclic compound . It has a molecular weight of 148.16 and a molecular formula of C8H8N2O .
Synthesis Analysis
The synthesis of this compound derivatives has been widely studied . A variety of synthetic pathways have been developed for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The molecular structure of this compound is composed of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis
This compound derivatives have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively, compared to control drug sorafenib .Physical And Chemical Properties Analysis
This compound has a molecular weight of 148.16 and a molecular formula of C8H8N2O . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Synthesis and Biomedical Applications
Pyrazolo[1,5-a]pyridines are synthesized through various methods, starting from both preformed pyrazole or pyridine. These compounds have seen extensive study for their broad spectrum of biomedical applications, owing to their structural diversity and significant pharmacological activities. Notable among these are the derivatives of pyrazolo[1,5-a]pyrimidines, which have been explored for their potential in treating Mycobacterium tuberculosis, showcasing potent inhibitory effects on mycobacterial ATP synthase. This highlights the compounds' relevance in developing new antitubercular agents with promising in vitro potency against both drug-susceptible and multidrug-resistant strains of M.tb (Donaire-Arias et al., 2022), (Sutherland et al., 2022).
Anticancer Potential
Functional pyrazolo[1,5-a]pyrimidines have attracted considerable attention in medicinal chemistry, particularly for their anticancer potential. These compounds have been developed through different synthesis pathways, which not only improve structural diversity but also bolster their application as potent antitumor agents. Their enzymatic inhibitory activity against various cancer cell lines further underscores the significance of this scaffold in drug design and development (Arias-Gómez et al., 2021).
Photophysical Properties and Material Science
The photophysical properties of pyrazolo[1,5-a]pyrimidines have opened new avenues in materials science. These properties are crucial for applications that require specific light-absorption or emission characteristics, making these compounds suitable for use in the development of novel materials with tailored optical properties. The exploration of these compounds in material science, especially their utility in creating responsive materials for various technological applications, exemplifies their versatility beyond biological activities (Moustafa et al., 2022).
Safety and Hazards
Future Directions
Pyrazolo[1,5-a]pyridin-2-ylmethanol and its derivatives have potential for further exploration due to their significant photophysical properties and their potential as antitumor agents . They have been identified as strategic compounds for optical applications . Their structural diversity allows for a synergic effect between new synthetic routes and the possible applications of these compounds .
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .
Mode of Action
Similar compounds have been shown to interact with their targets by binding to the atp pocket, inhibiting the activity of the target enzyme .
Biochemical Pathways
Related compounds have been shown to affect cell cycle progression and induce apoptosis in cancer cells .
Result of Action
Related compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-2-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h1-5,11H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJIKLOMRJZRTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506306 | |
Record name | (Pyrazolo[1,5-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76943-47-0 | |
Record name | (Pyrazolo[1,5-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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